Cas no 377770-23-5 (4-{(2Z)-3-ethyl-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylideneamino}benzoic acid)

4-{(2Z)-3-ethyl-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylideneamino}benzoic acid is a structurally complex organic compound featuring a thiazole core with an ethyl and 4-methylphenyl substitution, conjugated to a benzoic acid moiety via an imine linkage. This compound is of interest due to its potential applications in medicinal chemistry and materials science, where its unique electronic and steric properties may contribute to selective binding or functional performance. The presence of both aromatic and heterocyclic components enhances its stability and reactivity, making it a valuable intermediate for further synthetic modifications. Its well-defined molecular architecture allows for precise tuning in research applications.
4-{(2Z)-3-ethyl-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylideneamino}benzoic acid structure
377770-23-5 structure
Product Name:4-{(2Z)-3-ethyl-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylideneamino}benzoic acid
CAS No:377770-23-5
MF:C19H18N2O2S
MW:338.423423290253
CID:5015756
Update Time:2025-05-25

4-{(2Z)-3-ethyl-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylideneamino}benzoic acid Chemical and Physical Properties

Names and Identifiers

    • (Z)-4-((3-ethyl-4-(p-tolyl)thiazol-2(3H)-ylidene)amino)benzoic acid
    • Oprea1_135894
    • Oprea1_824622
    • STL227560
    • Z56804764
    • 4-{[(2Z)-3-ethyl-4-(4-methylphenyl)-1,3-thiazol-2(3H)-ylidene]amino}benzoic acid
    • 4-{[3-ethyl-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylidene]amino}benzoic acid
    • 4-{(2Z)-3-ethyl-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylideneamino}benzoic acid
    • Inchi: 1S/C19H18N2O2S/c1-3-21-17(14-6-4-13(2)5-7-14)12-24-19(21)20-16-10-8-15(9-11-16)18(22)23/h4-12H,3H2,1-2H3,(H,22,23)/b20-19-
    • InChI Key: MKOWFEMGYHWEKT-VXPUYCOJSA-N
    • SMILES: S1C=C(C2C=CC(C)=CC=2)N(/C/1=N/C1C=CC(C(=O)O)=CC=1)CC

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 4
  • Complexity: 516
  • XLogP3: 4.2
  • Topological Polar Surface Area: 78.2

4-{(2Z)-3-ethyl-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylideneamino}benzoic acid Pricemore >>

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4-{(2Z)-3-ethyl-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylideneamino}benzoic acid Related Literature

Additional information on 4-{(2Z)-3-ethyl-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylideneamino}benzoic acid

Recent Advances in the Study of 4-{(2Z)-3-ethyl-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylideneamino}benzoic acid (CAS: 377770-23-5)

In recent years, the compound 4-{(2Z)-3-ethyl-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylideneamino}benzoic acid (CAS: 377770-23-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique thiazole-based structure, has shown promising potential in various therapeutic applications. The following research brief synthesizes the latest findings related to this compound, highlighting its chemical properties, biological activities, and potential clinical applications.

The primary focus of recent studies has been on elucidating the molecular mechanisms underlying the biological activity of 4-{(2Z)-3-ethyl-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylideneamino}benzoic acid. Researchers have employed advanced techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy to determine its three-dimensional structure and conformational dynamics. These structural insights have been instrumental in understanding its interactions with biological targets, particularly enzymes and receptors involved in inflammatory and oncogenic pathways.

One of the most notable findings is the compound's inhibitory effect on specific kinases implicated in cancer progression. In vitro and in vivo studies have demonstrated that 4-{(2Z)-3-ethyl-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylideneamino}benzoic acid exhibits potent activity against tyrosine kinases, which are often overexpressed in various malignancies. This has led to its evaluation as a potential lead compound for the development of novel anticancer agents. Furthermore, its selectivity profile suggests a favorable toxicity and side-effect profile compared to existing kinase inhibitors.

Beyond its anticancer potential, recent research has also explored the anti-inflammatory properties of this compound. Preclinical models have shown that it can effectively modulate the activity of key inflammatory mediators, such as cyclooxygenase-2 (COX-2) and tumor necrosis factor-alpha (TNF-α). These findings position 4-{(2Z)-3-ethyl-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylideneamino}benzoic acid as a candidate for treating chronic inflammatory conditions, including rheumatoid arthritis and inflammatory bowel disease.

Despite these promising results, challenges remain in translating these findings into clinical applications. Issues such as bioavailability, metabolic stability, and formulation optimization need to be addressed in future studies. However, the compound's unique chemical scaffold and demonstrated biological activities make it a compelling subject for further investigation. Collaborative efforts between chemists, biologists, and pharmacologists will be essential to unlock its full therapeutic potential.

In conclusion, 4-{(2Z)-3-ethyl-4-(4-methylphenyl)-2,3-dihydro-1,3-thiazol-2-ylideneamino}benzoic acid (CAS: 377770-23-5) represents a versatile and promising molecule in the realm of chemical biology and drug discovery. Its dual role as a kinase inhibitor and anti-inflammatory agent underscores its potential for multifunctional therapeutic applications. Continued research and development efforts are expected to yield valuable insights and potentially new treatment options for a range of diseases.

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